4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one
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Overview
Description
4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one is a chemical compound with a unique structure that includes a quinoline backbone. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the hydroxyiminomethyl group and the quinolinone structure contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one can be achieved through several methods. One common approach involves the reaction of 4-methylquinolin-2-one with hydroxylamine hydrochloride under basic conditions to introduce the hydroxyiminomethyl group. The reaction typically proceeds as follows:
Starting Material: 4-methylquinolin-2-one
Reagent: Hydroxylamine hydrochloride
Conditions: Basic conditions, often using sodium hydroxide or potassium carbonate
Solvent: Aqueous or alcoholic medium
Temperature: Room temperature to moderate heating
The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Aminoquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds and interact with active sites of enzymes or receptors. The quinoline backbone provides a planar structure that can intercalate with DNA or interact with other biomolecules. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxyquinoline
- 1-methylquinolin-2-one
- 4-aminomethylquinoline
Comparison
4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one is unique due to the presence of the hydroxyiminomethyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a combination of properties that make it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one |
InChI |
InChI=1S/C11H10N2O2/c1-13-10-5-3-2-4-9(10)8(7-12-15)6-11(13)14/h2-7,15H,1H3/b12-7- |
InChI Key |
DRKPVNLRMQAERW-GHXNOFRVSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=CC1=O)/C=N\O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C=NO |
Origin of Product |
United States |
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